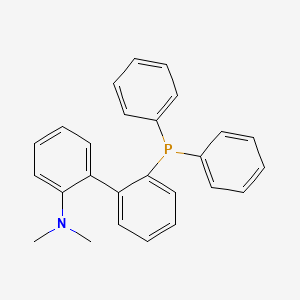
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl typically involves the reaction of diphenylphosphine with N,N-dimethylaniline under controlled conditions . The reaction is carried out by mixing equimolar amounts of diphenylphosphine and N,N-dimethylaniline, followed by heating the mixture to approximately 150°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The compound is involved in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .
科学研究应用
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and materials.
作用机制
The mechanism by which 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a complex that facilitates the activation and coupling of substrates. The molecular targets include aryl halides and amines, and the pathways involved are primarily related to cross-coupling reactions .
相似化合物的比较
Similar Compounds
- 2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl
- 2-Di-tert-butylphosphino-2’-(N,N-dimethylamino)biphenyl
- 2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl
Uniqueness
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl is unique due to its specific steric and electronic properties, which make it an effective ligand for palladium-catalyzed reactions. Its ability to stabilize palladium complexes and facilitate efficient cross-coupling reactions sets it apart from other similar compounds .
属性
IUPAC Name |
2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXUYLYPITYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370588 | |
| Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240417-00-9 | |
| Record name | 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240417-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the structural characteristics of Ph-Davephos and what is its primary application in chemistry?
A1: Ph-Davephos [, ] is an organophosphorus compound classified as a bulky, electron-rich dialkylbiarylphosphine. It is characterized by the following:
Q2: How do the steric and electronic properties of Ph-Davephos contribute to its effectiveness as a ligand in catalytic reactions?
A2: Research suggests that the steric bulk provided by the bulky substituents (diphenylphosphino and N,N-dimethylamino groups) on the biphenyl core of Ph-Davephos plays a crucial role in facilitating reductive elimination during catalytic cycles []. This steric bulk encourages the desired product to dissociate from the metal center, allowing the catalyst to continue to the next cycle. Furthermore, the electron-rich nature of Ph-Davephos, particularly the electron-donating ability of the N,N-dimethylamino group, enhances the reactivity of the metal center towards oxidative addition, a key step in many catalytic cycles []. This combination of steric and electronic properties makes Ph-Davephos a highly versatile ligand for promoting challenging cross-coupling reactions.
Q3: Are there any safety concerns regarding the handling and storage of Ph-Davephos?
A3: Yes, Ph-Davephos is air-sensitive []. This means it can react with oxygen in the air, potentially leading to degradation or the formation of undesirable byproducts. Therefore, it is crucial to handle Ph-Davephos under an inert atmosphere, such as nitrogen or argon, and to store it in a tightly sealed container in a dry place. Proper laboratory safety procedures should be followed when handling this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















